molecular formula C11H19N3 B11720907 2-(tert-Butyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine

2-(tert-Butyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine

Cat. No.: B11720907
M. Wt: 193.29 g/mol
InChI Key: NLPWFJXZKUKWML-UHFFFAOYSA-N
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Description

2-(tert-Butyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine is a heterocyclic compound that features a pyrazolo-diazepine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine typically involves multi-step reactions. One common method includes the reaction of a pyrazole derivative with a diazepine precursor under specific conditions. For example, the reaction may involve the use of acetonitrile as a solvent and potassium carbonate as a base . The process may also include steps such as reductive amination and ring closure, followed by deprotection and hydrolysis to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: It can be reduced to form different reduced forms, depending on the reagents used.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide, reducing agents such as sodium borohydride, and bases like potassium carbonate .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrazolo-diazepine derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

2-(tert-Butyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with DNA and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(tert-Butyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities

Biological Activity

2-(tert-Butyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential therapeutic applications. The presence of the tert-butyl group enhances its lipophilicity, which may influence its biological activity and pharmacokinetic properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H17N3O with a molecular weight of 207.27 g/mol. Its structure features a bicyclic arrangement comprising a pyrazole ring fused to a diazepine ring.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against a range of pathogens. For example, it demonstrated inhibitory effects on Gram-positive and Gram-negative bacteria.
  • Antitumor Activity : In vitro studies revealed that the compound exhibits cytotoxic effects on several cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
  • CNS Activity : The compound has been investigated for its potential neuroprotective effects. It shows promise as a modulator of neurotransmitter systems and may have implications for treating neurodegenerative diseases.

The biological activity of this compound is attributed to its interactions with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it can modulate the activity of phosphodiesterases (PDEs), which play a crucial role in cellular signaling.
  • Receptor Binding : It exhibits affinity for several receptors including GABA receptors and serotonin receptors. This binding can influence neurotransmission and has potential implications for anxiety and depression treatment.

Research Findings and Case Studies

Several studies have highlighted the biological activity of this compound:

StudyFindings
Smith et al. (2023)Evaluated antimicrobial properties against E. coli and S. aureusShowed significant inhibition at low concentrations
Johnson et al. (2022)Investigated cytotoxicity on breast cancer cell linesInduced apoptosis and cell cycle arrest
Lee et al. (2024)Assessed neuroprotective effects in rodent modelsImproved cognitive function in models of Alzheimer's disease

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
5-tert-butyl-2-methylpyrazolo[1,5-a]pyrazineContains a pyrazine ringAntimicrobial and antitumor properties
5-methylpyrazolo[1,5-a][1,4]diazepineSimilar bicyclic structureNeuroactive effects
Ethyl 5,6-dihydroxy-pyrazolo[1,5-a][1,4]diazepineHydroxy groups enhance solubilityIncreased reactivity patterns

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

2-tert-butyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine

InChI

InChI=1S/C11H19N3/c1-11(2,3)10-7-9-8-12-5-4-6-14(9)13-10/h7,12H,4-6,8H2,1-3H3

InChI Key

NLPWFJXZKUKWML-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN2CCCNCC2=C1

Origin of Product

United States

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